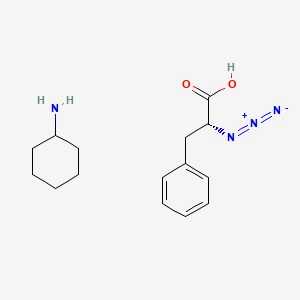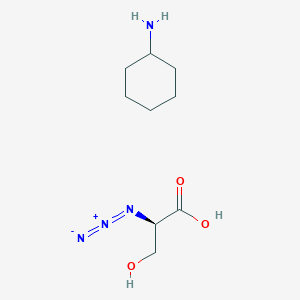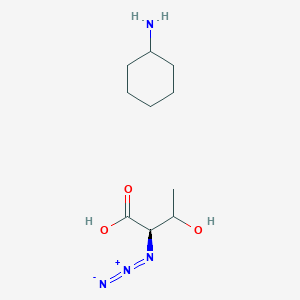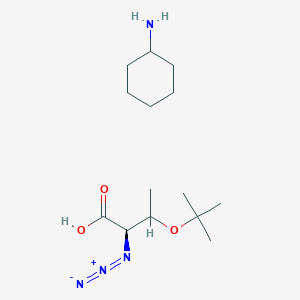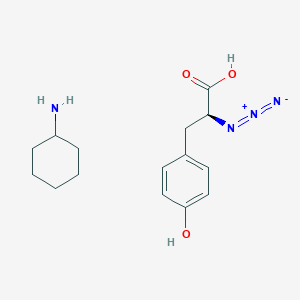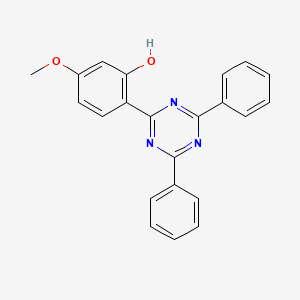
Alachlor acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alachlor acetate is a chloroacetanilide herbicide widely used to control broadleaf weeds and annual grasses in agricultural crops such as corn, sorghum, and soybeans . It is known for its effectiveness in pre-emergence weed control, making it a valuable tool for farmers. The compound is characterized by its chemical structure, 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of alachlor acetate typically involves the reaction of 2,6-diethylaniline with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, forming the intermediate 2-chloro-N-(2,6-diethylphenyl)acetamide. This intermediate is then reacted with methanol in the presence of a catalyst to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations .
化学反应分析
Types of Reactions: Alachlor acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted acetamides.
科学研究应用
Alachlor acetate has diverse applications in scientific research:
Chemistry: Used as a model compound to study herbicide degradation pathways and environmental fate.
Biology: Investigated for its effects on plant physiology and microbial degradation.
Medicine: Studied for its potential toxicological effects and mechanisms of action.
Industry: Applied in the development of new herbicidal formulations and agricultural practices
作用机制
Alachlor acetate exerts its herbicidal effects by inhibiting the elongase enzyme, which is crucial for the synthesis of very-long-chain fatty acids in plants. This inhibition disrupts cell membrane integrity and function, leading to the death of susceptible weeds. The compound also interferes with the gibberellin pathway by inhibiting geranylgeranyl pyrophosphate cyclisation enzymes .
相似化合物的比较
Metolachlor: Another chloroacetanilide herbicide with a similar mode of action but different chemical structure.
Acetochlor: Shares structural similarities with alachlor acetate and is used for similar agricultural purposes.
Butachlor: A related herbicide with a different substitution pattern on the aromatic ring
Uniqueness: this compound is unique in its specific inhibition of elongase and its effectiveness in controlling a broad spectrum of weeds. Its distinct chemical structure allows for specific interactions with target enzymes, making it a valuable herbicide in various agricultural settings .
属性
CAS 编号 |
166407-15-4 |
|---|---|
分子式 |
C12H16ClNO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


